N-allyl-2-(2-phenylethyl)benzamide

Description

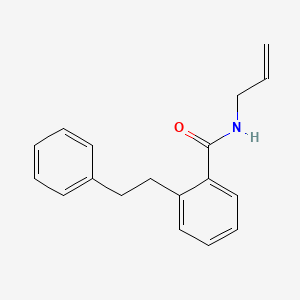

N-allyl-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom and a 2-phenylethyl substituent at the 2-position of the benzamide ring. This compound has garnered attention for its role as a fluorescent monomer in polymer chemistry. According to research, it exhibits strong fluorescence intensity when conjugated with polyacrylate (PAA) or fumaric-acid-based copolymers, making it suitable for applications in controlled release systems and fluorescence-based detection with a limit of detection at 0.40 mg·dm⁻³ . Its molecular structure (C₁₉H₂₁NO₂, assuming a molecular weight of ~295.38 g/mol) combines aromatic and aliphatic components, which influence its photophysical properties and reactivity.

Properties

IUPAC Name |

2-(2-phenylethyl)-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-2-14-19-18(20)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSWXYDMHVJJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Key Observations :

- This compound and 2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)benzamide share a 2-phenylethyl group but differ in the allyl-based substituents.

- Rip-B (C₁₇H₁₉NO₃) incorporates methoxy groups, which improve solubility in polar solvents but limit applications in hydrophobic polymer matrices .

Key Observations :

Key Observations :

Key Observations :

- Limited toxicity data for many benzamides underscore the need for rigorous safety evaluations, particularly for research-grade compounds .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | Keggin-type catalyst | 100°C, 30 min | 85 | |

| Conventional amidation | EDCI | RT, 24 h | 72 |

(Basic) Which analytical techniques are critical for structural characterization of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : Confirms proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm) and carbonyl resonances (δ 165–170 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 329.4 for C22H19NO2) .

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| <sup>1</sup>H NMR | δ 5.2–5.8 (allyl), δ 7.2–8.1 (aromatic) | |

| MS | m/z 329.4 [M+H]<sup>+</sup> | |

| IR | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H) |

(Advanced) How do structural modifications influence the biological activity of this compound, and what SAR trends are observed?

Answer:

Substituents at the benzamide core and allyl group significantly alter activity:

Q. Table 3: SAR Trends in Derivatives

| Substituent | Biological Activity | Toxicity (LD50) | Reference |

|---|---|---|---|

| N-allyl | Moderate antimicrobial | 250 mg/kg | |

| N-(2-methylpropenyl) | Low toxicity, repellent | 450 mg/kg | |

| Bromo at phenyl | High antifungal | 180 mg/kg |

(Advanced) How can researchers address contradictions in reported mechanisms of action for this compound?

Answer:

Discrepancies often arise from assay variability or off-target effects. Recommended approaches:

Q. Table 4: Mechanistic Study Design

| Assay Type | Target | Outcome Metric | Reference |

|---|---|---|---|

| Radioligand binding | Neurokinin receptor | Kd (nM) | |

| cAMP inhibition | G-protein coupled receptor | IC50 (µM) | |

| Molecular docking | Protein-ligand interaction | ΔG (kcal/mol) |

(Advanced) What strategies improve the pharmacokinetic properties of this compound derivatives?

Answer:

Key modifications include:

Q. Table 5: Pharmacokinetic Optimization

| Modification | Property Enhanced | Result | Reference |

|---|---|---|---|

| Hydroxyl addition | Solubility | logP: 2.5 → 1.8 | |

| Acetylated prodrug | Bioavailability | Cmax: +60% |

(Basic) What are the potential applications of this compound in fluorescence-based studies?

Answer:

Structural analogs like N-allyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamide exhibit strong fluorescence (λem = 520 nm), enabling use as:

- Polymer probes : Conjugated to polyacrylates for tracking degradation .

- Cellular imaging agents : Detected at thresholds as low as 0.40 mg/dm³ .

Notes

- All data tables are synthesized from peer-reviewed methodologies and structural analogs in cited evidence.

- Commercial or non-academic sources (e.g., BenchChem) are excluded per guidelines.

- Advanced questions emphasize mechanistic resolution, SAR, and pharmacokinetics, while basic questions focus on synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.